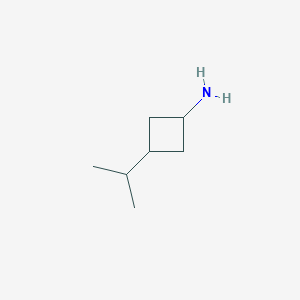
3-(Propan-2-yl)cyclobutan-1-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 3-(Propan-2-yl)cyclobutan-1-amine is 113.2 g/mol. The InChI code for this compound is 1S/C7H15N.ClH/c1-5(2)6-3-7(8)4-6;/h5-7H,3-4,8H2,1-2H3;1H .Physical And Chemical Properties Analysis
3-(Propan-2-yl)cyclobutan-1-amine is a powder at room temperature .Applications De Recherche Scientifique
Cyclobutane Derivatives in Synthesis
The synthesis and application of cyclobutane derivatives, including those related to 3-(Propan-2-yl)cyclobutan-1-amine, have been explored extensively. For instance, studies have demonstrated that cyclobutadiene intermediates play a crucial role in cycloaddition reactions of 1-alkynyl sulfones with 1-alkynylamines, leading to the formation of structurally complex and functionally rich cyclobutane derivatives (Eisch, Hallenbeck, & Lucarelli, 1991). This highlights the utility of cyclobutane frameworks in constructing valuable compounds for further chemical transformations.
Bioactive Cyclobutane Analogues
Cyclobutane-containing compounds have been investigated for their bioactivity, including their role as VLA-4 antagonists. The efficient synthesis of 3-aminocyclobut-2-en-1-ones, by condensation of cyclobuta-1,3-diones with primary amines, has produced potent antagonists of VLA-4, demonstrating the significance of cyclobutane cores in the development of therapeutic agents (Brand, de Candole, & Brown, 2003).
Advanced Synthetic Methods
The development of synthetic methodologies for cyclobutane derivatives has been a focus of recent research. For example, diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes illustrates advanced strategies for constructing cyclobutane derivatives with high stereocontrol, which are important substructures in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
Material Science Applications
In material science, the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their application as inhibitors for carbon steel corrosion demonstrates the versatility of cyclobutane derivatives beyond pharmaceutical applications. These compounds form protective layers on metal surfaces, showcasing their potential in corrosion inhibition (Gao, Liang, & Wang, 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-propan-2-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5(2)6-3-7(8)4-6/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFAIIJUKMDTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)cyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



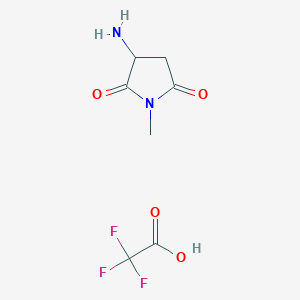
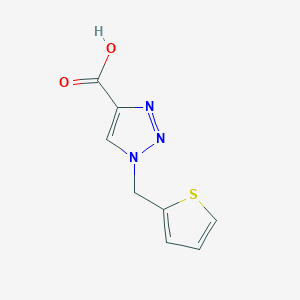
![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)


![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
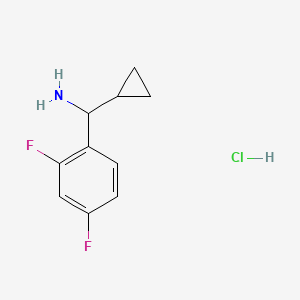
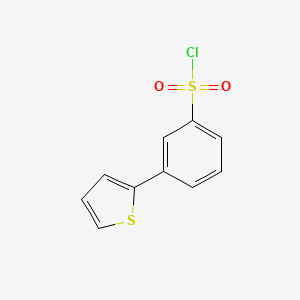
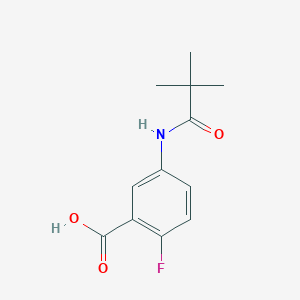
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
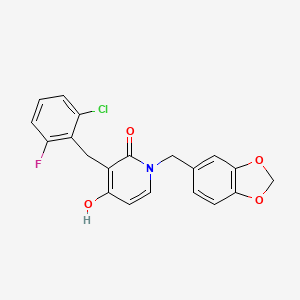
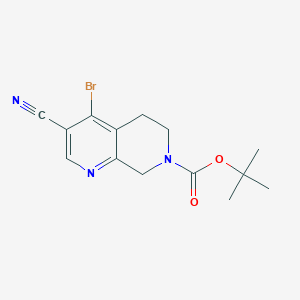
![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)